4-azido-3-bromobenzonitrile
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Overview
Description
4-Azido-3-bromobenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) and a bromine atom attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-3-bromobenzonitrile typically involves the introduction of the azido group to a bromobenzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable azide source, such as sodium azide (NaN₃), reacts with 3-bromo-4-chlorobenzonitrile under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-3-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-amino-3-bromobenzonitrile.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry: 4-Azido-3-bromobenzonitrile is used as a building block in organic synthesis. Its azido group allows for further functionalization through click chemistry, making it valuable in the synthesis of complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used as a photoaffinity label. The azido group can be activated by UV light to form a reactive nitrene species, which can covalently bind to nearby biomolecules, aiding in the study of protein interactions and enzyme mechanisms .
Industry: The compound is also used in the development of new materials, such as photoresists and polymers, due to its ability to undergo photochemical reactions .
Mechanism of Action
The mechanism of action of 4-azido-3-bromobenzonitrile primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds, forming covalent bonds with biomolecules or other substrates. This property is exploited in photoaffinity labeling to study molecular interactions and pathways.
Comparison with Similar Compounds
4-Azido-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-Azido-3-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-Azido-3-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 4-Azido-3-bromobenzonitrile is unique due to the presence of both the azido and bromine groups, which confer distinct reactivity patterns. The bromine atom can participate in additional substitution reactions, providing further functionalization opportunities. The azido group allows for versatile applications in click chemistry and photoaffinity labeling, making this compound highly valuable in both synthetic and analytical chemistry.
Properties
CAS No. |
1557461-09-2 |
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Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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